molecular formula C15H17ClN2 B193210 Anastrozole EP Impurity I CAS No. 120511-91-3

Anastrozole EP Impurity I

Cat. No.: B193210
CAS No.: 120511-91-3
M. Wt: 260.76 g/mol
InChI Key: HSNGPKBBTHINTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of chloromethylating agents and nitrile sources under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of Anastrozole EP Impurity I follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in compliance with regulatory guidelines to meet pharmacopeial standards .

Chemical Reactions Analysis

Oxidation Reactions

Anastrozole EP Impurity I undergoes oxidation primarily at its nitrile and chloromethyl groups:

Reaction Type Reagents/Conditions Major Products
Nitrile oxidationPotassium permanganate (KMnO₄), acidic conditionsCarboxylic acid derivatives
Chloromethyl oxidationOzone (O₃) or peroxidesAldehydes or ketones via radical intermediates
  • Oxidation of the nitrile group generates carboxylic acids under strong acidic conditions, as observed in mass spectrometry fragmentation patterns .

  • The chloromethyl group can form aldehydes via ozonolysis, though this reaction is less common in pharmaceutical synthesis .

Reduction Reactions

Reductive pathways target nitrile and chloromethyl functionalities:

Reaction Type Reagents/Conditions Major Products
Nitrile reductionLithium aluminum hydride (LiAlH₄)Primary amines
Chloromethyl reductionCatalytic hydrogenation (H₂/Pd)Methyl group derivatives
  • Nitrile reduction with LiAlH₄ yields primary amines, confirmed by LC-MS/MS studies showing fragmentation patterns consistent with amine derivatives .

  • Catalytic hydrogenation removes the chlorine atom, producing 2-[3-methyl-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile .

Substitution Reactions

The chloromethyl group is highly reactive in nucleophilic substitutions:

Reaction Type Reagents/Conditions Major Products
SN₂ substitutionSodium hydroxide (NaOH)Hydroxymethyl derivatives
Nucleophilic displacementPotassium iodide (KI)Iodomethyl analogues
  • Hydrolysis with NaOH replaces chlorine with a hydroxyl group, forming hydroxymethyl derivatives .

  • Displacement with iodide forms iodomethyl compounds, observed in synthetic by-products during anastrozole production .

Comparative Analysis of Structural Analogues

Key impurities related to this compound differ in substituent groups:

Compound Substituent Molecular Formula Key Reactivity
This compoundChloromethylC₁₅H₁₇ClN₂High nucleophilic substitution potential
Anastrozole EP Impurity ABromomethylC₁₆H₁₇N₅Enhanced electrophilic bromination
Anastrozole EP Impurity CMethoxymethylC₁₅H₁₇BrN₂Stability under basic conditions

Research Findings

  • LC-MS/MS Analysis : Impurity I exhibits a molecular ion at m/z 294 (M+H)⁺, with fragmentation patterns indicating cleavage at the chloromethyl and nitrile groups .

  • Synthetic By-Products : Forms during alkylation steps in anastrozole synthesis, particularly under conditions favoring incomplete triazole substitution .

  • Stability : Resistant to degradation under mild acidic conditions but degrades in strong alkaline environments via hydrolysis .

Industrial Relevance

  • Pharmaceutical Monitoring : Detected at 0.08–0.12% in anastrozole batches, necessitating HPLC purification to ≤0.15% for compliance .

  • Synthetic Optimization : Use of non-polar solvents (e.g., toluene) minimizes Impurity I formation during intermediate crystallization .

Scientific Research Applications

Anastrozole EP Impurity I is extensively used in pharmaceutical research for:

    Product Development: It helps in the development of Anastrozole formulations by identifying and quantifying impurities.

    Quality Control: Ensures the purity and safety of Anastrozole products.

    Method Validation: Used in the validation of analytical methods for detecting impurities.

    Stability Studies: Assesses the stability of Anastrozole under various conditions.

    Genotoxic Potential Assessment: Evaluates the potential genotoxicity of impurities.

Mechanism of Action

Anastrozole EP Impurity I does not have a direct therapeutic effect but is crucial in understanding the pharmacokinetics and pharmacodynamics of Anastrozole. Anastrozole itself works by inhibiting the enzyme aromatase, which converts androgens to estrogens. This reduction in estrogen levels helps in the treatment of hormone receptor-positive breast cancer .

Comparison with Similar Compounds

    Anastrozole EP Impurity A: 2,2′-[5-(Bromomethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile)

    Anastrozole EP Impurity B: 2,2′-[5-(Hydroxymethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile)

    Anastrozole EP Impurity C: 2,2′-[5-(Methoxymethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile)

Uniqueness: Anastrozole EP Impurity I is unique due to the presence of a chloromethyl group, which makes it distinct in its reactivity and the types of reactions it undergoes. This uniqueness is essential for the comprehensive analysis of Anastrozole and its related impurities .

Biological Activity

Anastrozole, a potent aromatase inhibitor primarily used in the treatment of estrogen receptor-positive breast cancer, has various impurities that can influence its efficacy and safety profile. Among these, Anastrozole EP Impurity I has garnered attention due to its structural similarities to the parent compound and its potential biological activity. This article examines the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications.

Overview of Anastrozole and Its Impurities

Anastrozole (CAS 120511-73-1) functions by inhibiting the aromatase enzyme (CYP19), which is responsible for converting androgens to estrogens. This inhibition leads to a significant reduction in estrogen levels, which is crucial for the growth of hormone-sensitive breast tumors. This compound is one of several process-related impurities identified during the manufacturing of anastrozole.

Chemical Structure

This compound is characterized as:

  • Chemical Name : 2,2’-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile)
  • Molecular Weight : Approximately 294 g/mol

This compound exhibits a mechanism similar to that of anastrozole itself. It reversibly binds to the aromatase enzyme, competing with the natural substrates for the active site. This binding prevents the conversion of androgens to estrogens, effectively depriving estrogen-dependent tumors of their growth stimulus .

In Vitro Studies

In vitro studies have shown that this compound maintains significant inhibitory activity against aromatase:

  • IC50 Value : Approximately 15 nM for human placental aromatase .
  • Selectivity : The impurity shows high selectivity for aromatase over other steroidogenic enzymes, minimizing potential side effects related to adrenal hormone synthesis .

Pharmacokinetics

This compound is metabolized similarly to anastrozole:

  • Absorption : Well absorbed orally.
  • Elimination Half-Life : Approximately 50 hours.
  • Metabolism : Primarily through hepatic pathways involving CYP enzymes (CYP3A4 and CYP3A5), leading to various metabolites that are mostly inactive .

Case Studies

Clinical case studies indicate that impurities like this compound may influence therapeutic outcomes. For instance:

  • A study reported variations in patient responses when treated with formulations containing different impurity profiles, suggesting that impurities can affect drug efficacy and safety .

Side Effects

The presence of impurities can also contribute to side effects. Commonly reported side effects associated with anastrozole include:

  • Hot flashes
  • Nausea
  • Mood changes
  • Increased risk of osteoporosis due to lowered estrogen levels .

Comparative Analysis of Anastrozole and Its Impurities

CompoundIC50 (nM)SelectivityMain Use
Anastrozole15HighTreatment of ER-positive breast cancer
This compound15HighPotentially similar efficacy

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Anastrozole EP Impurity I in API batches?

  • Methodology : Use isocratic reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) and a mobile phase of acetonitrile:water (50:50 v/v) at 1.0 mL/min flow rate. Detection is performed at 220 nm. Sensitivity should ensure detection limits ≤0.05% (peak area), as per ICH Q7 guidelines .
  • Validation : Include specificity testing against structurally similar impurities (e.g., Impurities II and III) and assess linearity (0.05–0.2% range), precision (RSD <2%), and accuracy (recovery 98–102%) .

Q. How can researchers distinguish this compound from other process-related impurities?

  • Chromatographic Separation : Optimize retention time (RT) and relative retention time (RRT) using Pharmacopeial Forum Vol. 34(2) guidelines. For example, Impurity I elutes at RT 4.0 min under specified conditions, distinct from Impurity II (RT 2.0 min) and Impurity III (RT 4.3 min) .
  • Mass Spectrometry : LC-MS/MS analysis reveals a molecular ion at m/z 294 (M+1) for Impurity I, differing from Anastrozole (m/z 293) due to a triazole-methyl substitution .

Q. What regulatory thresholds apply to this compound in API formulations?

  • Acceptance Criteria : The total impurities must not exceed 0.5%, with individual unspecified impurities capped at 0.1% (Table 1, Pharmacopeial Forum Vol. 34(2)) . Impurity I is typically controlled at ≤0.2% based on batch-specific risk assessments .

Advanced Research Questions

Q. How can degradation pathways of this compound be modeled under stress conditions?

  • Stress Testing : Expose Impurity I to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2O2), and thermal (60°C) conditions. Monitor degradation via HPLC and LC-MS/MS to identify secondary impurities. For example, acidic conditions may induce hydrolysis of the nitrile group, forming carboxylic acid derivatives .
  • Stability Data : Use QCS stability protocols (e.g., pH-specific solutions) to track purity changes over 24 hours. Impurity I shows reduced stability at pH extremes, requiring neutral buffer systems for storage .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound?

  • NMR Analysis : Assign <sup>1</sup>H and <sup>13</sup>C NMR signals to confirm the triazole-methyl substitution at the 5-position of the phenylene ring. Key peaks include δ 4.35 ppm (singlet, CH2-triazole) and δ 1.55 ppm (quartet, methylpropanenitrile groups) .
  • GC-MS Cross-Validation : Compare fragmentation patterns with synthetic analogs to rule out positional isomerism (e.g., Impurity I vs. Anastrozole) .

Q. How do researchers reconcile conflicting impurity profiles across different API synthesis routes?

  • Root-Cause Analysis : Trace impurities to specific synthetic steps. For example, Impurity I arises from incomplete methylation during the triazole coupling step, while Impurity III originates from brominated intermediates. Use DOE (Design of Experiments) to optimize reaction time and temperature .
  • Data Contradiction Management : Apply multivariate statistics (e.g., PCA) to batch data to distinguish process-related variability from analytical artifacts .

Q. Reference Standards and Compliance

Q. What documentation is required for EP Impurity I reference standards in method validation?

  • Certificates of Analysis (COA) : Must include HPLC purity (≥98%), water content (KF ≤0.2%), and residual solvent data (e.g., ≤500 ppm acetonitrile) .
  • Traceability : Ensure standards are cross-referenced to EP/USP monographs, with batch-specific NMR and MS spectra for structural confirmation .

Q. How can researchers validate impurity-specific detection limits in complex matrices?

  • Spike-and-Recovery : Introduce Impurity I at 0.05%, 0.1%, and 0.2% into Anastrozole API and quantify recovery using standard addition curves. Acceptance criteria: RSD <5% and linearity R<sup>2</sup> >0.995 .

Q. Ethical and Data Integrity Considerations

Q. What ethical standards apply to publishing impurity profiling data?

  • Data Transparency : Disclose all analytical conditions (e.g., column lot numbers, mobile phase pH) to ensure reproducibility. Avoid selective reporting of "clean" batches without justification .
  • Plagiarism Checks : Use tools like iThenticate to verify originality of spectral interpretations and method descriptions .

Properties

IUPAC Name

2-[3-(chloromethyl)-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNGPKBBTHINTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CCl)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598265
Record name 2,2'-[5-(Chloromethyl)-1,3-phenylene]bis(2-methylpropanenitrile)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120511-91-3
Record name 5-(Chloromethyl)-α1,α1,α3,α3-tetramethyl-1,3-benzenediacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120511-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-(Chloromethyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-[5-(Chloromethyl)-1,3-phenylene]bis(2-methylpropanenitrile)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-(CHLOROMETHYL)-5-(2-CYANOPROPAN-2-YL)PHENYL)-2-METHYLPROPANENITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6KB3ICZ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 2,2'-(5-hydroxymethyl-1,3-phenylene)di-(2-methylpropiononitrile), (3.8 g) and pyridine (1.58 g) in dichloromethane (10 ml) was stirred, and cooled in an ice bath, while thionyl chloride (3 g) was added over 10 minutes. The solution was kept at room temperature for 2 h and then heated under reflux for 1 h and evaporated to dryness under reduced pressure The residue was partitioned between water and ethyl acetate and the organic phase was separated, dried and evaporated to dryness under reduced pressure to give 2,2'-(5-chloromethyl-1,3-phenylene)di(2-methylpropiononitrile), which was used without further purification.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anastrozole EP Impurity I
Reactant of Route 2
Anastrozole EP Impurity I
Reactant of Route 3
Anastrozole EP Impurity I
Reactant of Route 4
Reactant of Route 4
Anastrozole EP Impurity I
Reactant of Route 5
Reactant of Route 5
Anastrozole EP Impurity I
Reactant of Route 6
Reactant of Route 6
Anastrozole EP Impurity I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.